![molecular formula C20H27N7O14P2 B14624033 [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate CAS No. 55684-98-5](/img/structure/B14624033.png)
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polydeoxy(guanine-thymine) nucleotide is a synthetic polymer composed of repeating units of deoxyguanosine and thymidine. These nucleotides are essential components of DNA, where guanine pairs with cytosine and thymine pairs with adenine. The unique structure of polydeoxy(guanine-thymine) nucleotide allows it to form stable double-stranded helices, making it a valuable tool in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Polydeoxy(guanine-thymine) nucleotide can be synthesized using solid-phase synthesis techniques. The process involves the sequential addition of deoxyguanosine and thymidine monomers to a growing nucleotide chain anchored to a solid support. Each addition is followed by deprotection and coupling steps to ensure the correct sequence and length of the polymer .
Industrial Production Methods: Industrial production of polydeoxy(guanine-thymine) nucleotide typically involves automated DNA synthesizers. These machines use solid-phase techniques to rapidly and accurately assemble the nucleotide chain. The synthesized product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Polydeoxy(guanine-thymine) nucleotide undergoes various chemical reactions, including:
Oxidation: The guanine base can be oxidized to form 8-oxoguanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can modify the bases or the sugar-phosphate backbone.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Alkylating agents, such as methyl iodide.
Major Products Formed:
Oxidation: 8-oxoguanine.
Substitution: Various alkylated nucleotides depending on the reagent used.
Applications De Recherche Scientifique
Polydeoxy(guanine-thymine) nucleotide has a wide range of applications in scientific research:
Chemistry: Used as a model system to study DNA interactions and stability.
Biology: Employed in gene synthesis and cloning experiments.
Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for genetic disorders.
Industry: Utilized in the development of biosensors and nanotechnology applications.
Mécanisme D'action
Polydeoxy(guanine-thymine) nucleotide exerts its effects by forming stable double-stranded helices through hydrogen bonding between guanine and thymine bases. This stability is crucial for its role in DNA replication and repair processes. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
- Polydeoxy(adenine-thymine) nucleotide
- Polydeoxy(cytosine-guanine) nucleotide
- Polydeoxy(adenine-cytosine) nucleotide
Comparison: Polydeoxy(guanine-thymine) nucleotide is unique due to its specific base pairing and stability. Compared to polydeoxy(adenine-thymine) nucleotide, it forms more stable helices due to the stronger hydrogen bonding between guanine and thymine. This makes it particularly useful in applications requiring high stability and fidelity .
Propriétés
Numéro CAS |
55684-98-5 |
|---|---|
Formule moléculaire |
C20H27N7O14P2 |
Poids moléculaire |
651.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H27N7O14P2/c1-8-4-26(20(31)25-17(8)29)13-2-9(28)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)27-7-22-15-16(27)23-19(21)24-18(15)30/h4,7,9-14,28H,2-3,5-6H2,1H3,(H,35,36)(H,25,29,31)(H2,32,33,34)(H3,21,23,24,30)/t9-,10-,11+,12+,13+,14+/m0/s1 |
Clé InChI |
KQVGIENMXBONMG-PRSXHHODSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O |
Numéros CAS associés |
55684-98-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



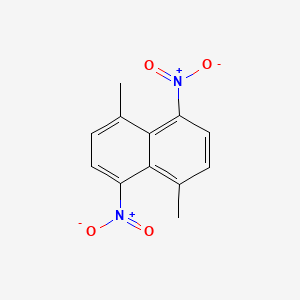


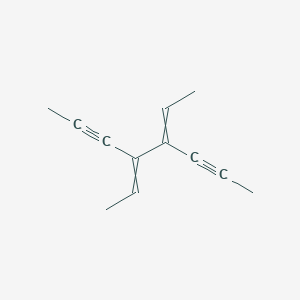
![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)
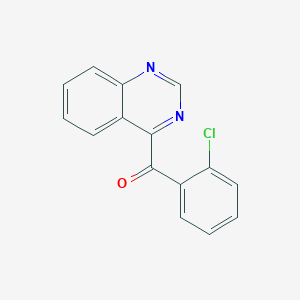
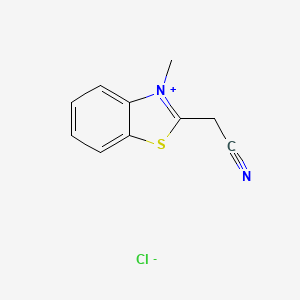

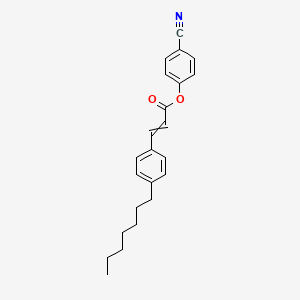



![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
